![molecular formula C20H23N5O3S B2864614 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 905761-83-3](/img/structure/B2864614.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a 1,2,4-triazole group, and a sulfanyl group. It also contains two phenyl rings, each with two methoxy groups, and one of the rings is part of the triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups could potentially have a significant effect on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the various functional groups. For example, the acetamide group could potentially undergo hydrolysis, and the sulfanyl group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Synthesis and Pharmacological Potential
Synthetic Approaches
The synthesis of derivatives related to 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves various synthetic strategies. These include the alkylation of triazole-thione derivatives, the use of N-aryl-substituted α-chloroacetamides, and the Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring. This synthetic methodology enables the production of compounds with potential anti-exudative properties (Chalenko et al., 2019).
Pharmacological Evaluation
Compounds synthesized using the core structure of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide have been evaluated for various biological activities. For instance, derivatives have shown antiexudative properties in pharmacological screenings, indicating their potential for treating inflammation-related conditions. In some cases, the synthesized derivatives exhibited activities surpassing those of reference drugs like diclofenac sodium (Chalenko et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The presence of functional groups such as amine and sulfanyl groups may influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Further experimental studies are needed to elucidate these effects .
properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12-5-7-15(13(2)9-12)22-18(26)11-29-20-24-23-19(25(20)21)14-6-8-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAADCDFLYFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide |
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